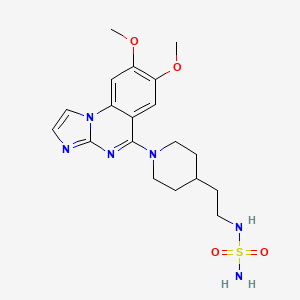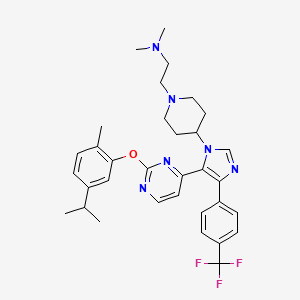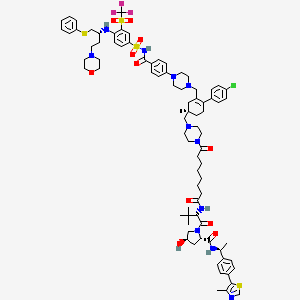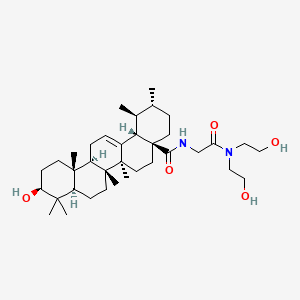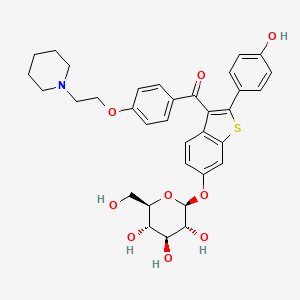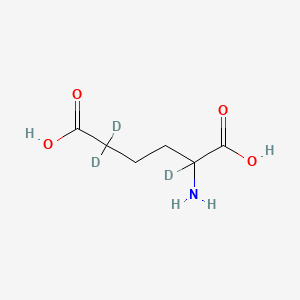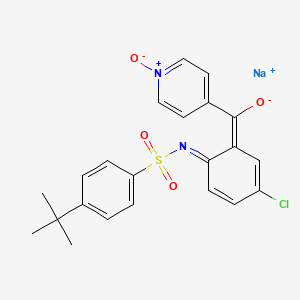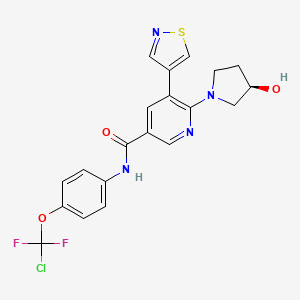
Bcr-abl-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcr-abl-IN-3 is a chemical compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase. This kinase is a fusion protein resulting from the translocation of parts of the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. The fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some forms of acute lymphoblastic leukemia. This compound is designed to target and inhibit the activity of this fusion protein, thereby offering potential therapeutic benefits in treating these leukemias.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-3 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Bcr-abl-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Bcr-abl-IN-3 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying kinase inhibition and developing new inhibitors. In biology, it is used to investigate the molecular mechanisms of kinase activity and its role in cell signaling pathways. In medicine, this compound is a valuable tool for preclinical studies aimed at developing targeted therapies for leukemia. Its ability to inhibit the Bcr-Abl fusion protein makes it a promising candidate for drug development and therapeutic interventions.
Wirkmechanismus
Bcr-abl-IN-3 exerts its effects by binding to the Bcr-Abl tyrosine kinase, inhibiting its activity. The compound targets the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells. The molecular targets and pathways involved include the inhibition of the Bcr-Abl kinase activity and the subsequent downregulation of pro-survival signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Bcr-abl-IN-3 in terms of their inhibitory effects on the Bcr-Abl kinase. These include:
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia, known for its high specificity for the Bcr-Abl protein.
Dasatinib: A second-generation inhibitor with broader activity against multiple kinases.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: A dual inhibitor targeting both Bcr-Abl and Src family kinases.
Ponatinib: A third-generation inhibitor designed to overcome resistance mutations in the Bcr-Abl kinase.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the Bcr-Abl kinase. Its structure and functional groups are optimized to enhance selectivity and minimize off-target effects. Compared to other inhibitors, this compound may offer advantages in terms of efficacy, safety, and resistance profiles, making it a valuable addition to the arsenal of kinase inhibitors for leukemia treatment.
Eigenschaften
Molekularformel |
C20H17ClF2N4O3S |
|---|---|
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1,2-thiazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1 |
InChI-Schlüssel |
FRZBTFSKVJHICX-OAHLLOKOSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Kanonische SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


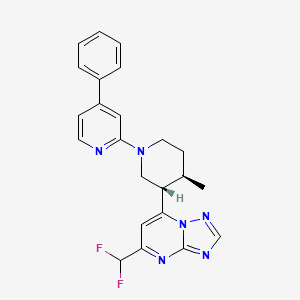
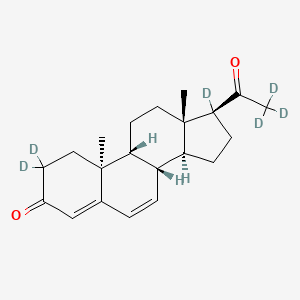
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
